molecular formula C₂₈H₂₄FN₃O₅ B000823 Cabozantinib CAS No. 849217-68-1

Cabozantinib

Cat. No. B000823
M. Wt: 501.5 g/mol
InChI Key: ONIQOQHATWINJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Cabozantinib (S)-malate involves multiple steps starting from 3,4-dimethoxyaniline, leading to the formation of 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline through a series of reactions including substitution, cyclization, chlorination, and nucleophilic substitution. This intermediate undergoes further transformations including Pd/C-H2 reduction, acylation, and finally a salt-forming reaction to yield cabozantinib with an overall yield of about 44% based on the starting material (Xie Ning et al., 2014).

Scientific Research Applications

Application in Soft-Tissue Sarcomas (STS)

  • Scientific Field : Oncology .
  • Summary of the Application : Cabozantinib, a multi-receptor tyrosine kinase inhibitor, has been used in the treatment of refractory Soft-Tissue Sarcomas (STS). The drug targets both the VEGF and MET pathways, which are known to be activated in various sarcoma cell lines .
  • Methods of Application : In a phase II trial, adult patients with advanced STS and progressive disease after at least one standard line of systemic therapy were administered 60 mg oral cabozantinib once daily in 28-day cycles .
  • Results or Outcomes : Six (11.1%; 95% CI, 4.2%–22.6%) of the 54 evaluable patients enrolled experienced objective responses (all partial responses). Six-month progression-free survival (PFS) was 49.3% (95% CI, 36.2%–67.3%), with a median time on study of 4 cycles (range, 1–99) .

Application in Neuroendocrine Tumors (NETs)

  • Scientific Field : Oncology .
  • Summary of the Application : Cabozantinib, in combination with lanreotide, is being studied for its safety and activity in well-differentiated (WD) neuroendocrine tumors (NETs) of gastroenteropancreatic (GEP), thoracic and of unknown origin .
  • Methods of Application : In the LOLA trial, a multicenter, open-label, double-cohort, non comparative, non-randomized, three-stage phase II trial, eligible patients with advanced or metastatic, progressive, non-functioning WD thoracic NETs, GEP-NETs or NETs of unknown origin with Ki67 ≥ 10% were considered. Patients were administered cabozantinib (starting dose of 60 mg/day continuously) plus lanreotide 120 mg every 28 days .
  • Results or Outcomes : The trial is ongoing, and the results are yet to be published .

Application in Renal Cell Carcinoma (RCC)

  • Scientific Field : Oncology .
  • Summary of the Application : Cabozantinib combined with immune checkpoint inhibitors (ICIs) has brought a new therapeutic effect for the medical treatment of renal cell carcinoma (RCC) .
  • Methods of Application : A meta-analysis of randomized controlled trials and single-arm trials was performed to evaluate the efficacy and safety of cabozantinib plus ICIs in RCC .
  • Results or Outcomes : Treatment with cabozantinib plus ICIs improved progression-free survival (PFS) and overall survival (OS), and improved objective response rate (ORR) in patients with RCC .

Application in Metastatic Medullary Thyroid Cancer

  • Scientific Field : Oncology .
  • Summary of the Application : Cabozantinib is indicated for the treatment of progressive, metastatic medullary thyroid cancer .
  • Methods of Application : The drug is administered orally. The specific dosage and frequency would depend on the patient’s condition and the doctor’s prescription .
  • Results or Outcomes : The drug has been shown to be effective in treating this condition, but specific results would depend on individual patient factors .

Application in Hepatocellular Carcinoma

  • Scientific Field : Oncology .
  • Summary of the Application : Cabozantinib is indicated for the treatment of hepatocellular carcinoma in patients previously treated with sorafenib .
  • Methods of Application : The drug is administered orally. The specific dosage and frequency would depend on the patient’s condition and the doctor’s prescription .
  • Results or Outcomes : The drug has been shown to be effective in treating this condition, but specific results would depend on individual patient factors .

Application in Listeria monocytogenes Infection

  • Scientific Field : Microbiology .
  • Summary of the Application : Cabozantinib has been studied for its potential in reducing the invasive action of Listeria monocytogenes (LM) on cells .
  • Methods of Application : In vivo experiments were conducted to study the combined application of Cabozantinib and Ampicillin against LM infection .
  • Results or Outcomes : The results indicated that the combined application of Cabozantinib and Ampicillin could reduce the invasive action of LM on cells .

Safety And Hazards

Cabozantinib may cause a perforation (a hole or tear) or a fistula (an abnormal passageway) within your stomach or intestines . Call your doctor if you have severe stomach pain, or if you feel like you are choking and gagging when you eat or drink . Cabozantinib may cause serious side effects .

Future Directions

Following the remarkable success of cabozantinib as a single agent, multiple ongoing clinical trials are evaluating the safety and efficacy of various combination regimens that include immune checkpoint inhibitors in advanced RCC and HCC .

properties

IUPAC Name

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIQOQHATWINJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10233968
Record name Cabozantinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10233968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

COMETRIQ is practically insoluble in water.
Record name Cabozantinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08875
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Cabozantinib inhibits specific receptor tyrosine kinases such as VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2.
Record name Cabozantinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08875
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cabozantinib

CAS RN

849217-68-1
Record name Cabozantinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849217-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cabozantinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cabozantinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08875
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cabozantinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10233968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849217-68-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CABOZANTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C39JW444G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The solution from the previous step containing 1-(4-fluoro-phenylcarbamoyl)-cyclopropanecarbonyl chloride was added to a mixture of 4-(6,7-dimethoxy-quinoline-4-yloxy)-phenylamine (3.0 kg) and potassium carbonate (4.0 kg) in THF (27.0 kg) and water (13.0 kg) at a rate such that the batch temperature did not exceed 30° C. When the reaction was complete (in typically 10 minutes), water (74.0 kg) was added. The mixture was stirred at 15-30° C. for approximately 10 hours, which resulted in the precipitation of the product. The product was recovered by filtration, washed with a premade solution of THF (11.0 kg) and water (24.0 kg), and dried at approximately 65° C. under vacuum for approximately 12 hours to afford the title compound (free base, 5.0 kg). 1H NMR (400 MHz, d6-DMSO): δ 10.2 (s, 1H), 10.05 (s, 1H), 8.4 (s, 1H), 7.8 (m, 2H), 7.65 (m, 2H), 7.5 (s, 1H), 7.35 (s, 1H), 7.25 (m, 2H), 7.15 (m, 2H), 6.4 (s, 1H), 4.0 (d, 6H), 1.5 (s, 4H). LC/MS: M+H=502.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 kg
Type
reactant
Reaction Step Two
Quantity
4 kg
Type
reactant
Reaction Step Two
Name
Quantity
13 kg
Type
reactant
Reaction Step Two
Name
Quantity
27 kg
Type
solvent
Reaction Step Two
Name
Quantity
74 kg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of cyclopropane-1,1-dicarboxylic acid (4-fluorophenyl)-amide (4-hydroxy-phenyl)-amide (6.98 g, 22.2 mmol) in anhydrous 2,6-lutidine (50 mL) was added trifluoromethanesulfonic acid 6,7-dimethoxy-quinolin-4-yl ester (5 g, 14.8 mmol). The reaction mixture was heated at 165° C. in a sealed pressure tube with stirring for 18 h. The reaction mixture was concentrated on high vacuum to completely remove lutidine. The resulting solid material was dissolved in DCM (250 mL), and washed several times with 1 N sodium hydroxide to remove the excess phenol. The crude mixture was loaded on a silica gel flash column and eluted with 75% EtOAc-hexanes, affording N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (3.2 g, 44%). 1H NMR (400 MHz, d6-DMSO): δ 10.2 (s, 1H), 10.05 (s, 1H), 8.4 (s, 1H), 7.8 (m, 2H), 7.65 (m, 2H), 7.5 (s, 1H), 7.35 (s, 1H), 7.25 (m, 2H), 7.15 (m, 2H), 6.4 (s, 1H), 4.0 (d, 6H), 1.5 (s, 4H). LC/MS: M+H=502.

Synthesis routes and methods III

Procedure details

The solution from the previous step containing 1-(4-fluoro-phenylcarbamoyl)-cyclopropanecarbonyl chloride was added to a mixture of compound 4-(6,7-dimethoxy-quinoline-4-yloxy)-phenylamine (23.5 kg) and potassium carbonate (31.9 kg) in THF (245.7 kg) and water (116 L) at a rate such that the batch temperature did not exceed 30° C. When the reaction was complete (in approximately 20 minutes), water (653 L) was added. The mixture was stirred at 20 to 25° C. for approximately 10 hours, which resulted in the precipitation of the product. The product was recovered by filtration, washed with a pre-made solution of THF (68.6 kg) and water (256 L), and dried first on a filter under nitrogen at approximately 25° C. and then at approximately 45° C. under vacuum to afford the title compound (41.0 kg, 38.1 kg, calculated based on LOD).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.5 kg
Type
reactant
Reaction Step Two
Quantity
31.9 kg
Type
reactant
Reaction Step Two
Name
Quantity
245.7 kg
Type
solvent
Reaction Step Two
Name
Quantity
116 L
Type
solvent
Reaction Step Two
Name
Quantity
653 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cabozantinib
Reactant of Route 2
Reactant of Route 2
Cabozantinib
Reactant of Route 3
Reactant of Route 3
Cabozantinib
Reactant of Route 4
Reactant of Route 4
Cabozantinib
Reactant of Route 5
Reactant of Route 5
Cabozantinib
Reactant of Route 6
Reactant of Route 6
Cabozantinib

Citations

For This Compound
29,200
Citations
GK Abou-Alfa, T Meyer, AL Cheng… - … England Journal of …, 2018 - Mass Medical Soc
… cabozantinib than with placebo. Median overall survival was 10.2 months with cabozantinib … Median progression-free survival was 5.2 months with cabozantinib and 1.9 months with …
Number of citations: 905 www.nejm.org
TK Choueiri, B Escudier, T Powles… - … England Journal of …, 2015 - Mass Medical Soc
Background Cabozantinib is an oral, small-molecule tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR) as well as MET and AXL, each of which …
Number of citations: 199 www.nejm.org
SA Lacy, DR Miles, LT Nguyen - Clinical pharmacokinetics, 2017 - Springer
… affecting cabozantinib pharmacokinetics were … cabozantinib early, and had a lower average dose through day 85. However, longitudinal tumor modeling suggests that cabozantinib …
Number of citations: 98 link.springer.com
A Abdelaziz, U Vaishampayan - Expert review of anticancer …, 2017 - Taylor & Francis
… RCC patients to either cabozantinib or sunitinib and the … of cabozantinib. In this review we address the mechanism of action, pharmacodynamics and pharmacokinetics of cabozantinib, …
Number of citations: 51 www.tandfonline.com
JN Markowitz, KM Fancher - Pharmacotherapy: The Journal of …, 2018 - Wiley Online Library
Cabozantinib is an oral small‐molecule multitargeted tyrosine kinase inhibitor ( TKI ) that may confer an advantage over other TKI s that target a single receptor. It was approved by the …
RK Kelley, C Verslype, AL Cohn, TS Yang, WC Su… - Annals of …, 2017 - Elsevier
… The cabozantinib starting dose was 100 mg daily. After an initial 12-week cabozantinib … (RECIST) version 1.0 were randomized to cabozantinib or placebo. The primary endpoint of the …
Number of citations: 161 www.sciencedirect.com
TK Choueiri, SK Pal, DF McDermott, S Morrissey… - Annals of …, 2014 - Elsevier
… the safety and tolerability of cabozantinib, which targets these … of cabozantinib with rosiglitazone, a substrate for CYP2C8, to support a New Drug Application filing for cabozantinib …
Number of citations: 165 www.sciencedirect.com
TK Choueiri, T Powles, M Burotto… - … England Journal of …, 2021 - Mass Medical Soc
… cabozantinib and in 27.1% of those receiving sunitinib (P<0.001). Efficacy benefits with nivolumab plus cabozantinib … 320 patients receiving nivolumab plus cabozantinib and in 70.6% …
Number of citations: 036 www.nejm.org
FM Yakes, J Chen, J Tan, K Yamaguchi, Y Shi… - Molecular cancer …, 2011 - AACR
… the consequences of cabozantinib treatment on angiogenesis, cellular invasion, tumor growth, and metastasis. Collectively, these data suggest that cabozantinib may provide enhanced …
Number of citations: 271 aacrjournals.org
TK Choueiri, B Escudier, T Powles, NM Tannir… - The lancet …, 2016 - thelancet.com
… Our findings show that treatment with cabozantinib was associated with a significant increase in overall … The safety profile of cabozantinib was consistent with that previously reported. …
Number of citations: 974 www.thelancet.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.